2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester
Description
Chemical Structure and Properties
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester (CAS: 891782-65-3) is a carbonic acid ester with the molecular formula C₁₀H₁₀ClN₃O₃ . Its structure features:
- A phenyl ester group (aromatic ring linked via an ester bond).
- A chloromethyl substituent (-CH₂Cl) at the 1-position.
- An azide (-N₃) group at the 2-position.
Properties
IUPAC Name |
(1-azido-3-chloropropan-2-yl) phenyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O3/c11-6-9(7-13-14-12)17-10(15)16-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCSXZSCVKBBEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)OC(CN=[N+]=[N-])CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675647 | |
| Record name | 1-Azido-3-chloropropan-2-yl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216552-75-8 | |
| Record name | 1-Azido-3-chloropropan-2-yl phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Carbonate Ester Formation
The phenyl carbonate backbone is typically constructed via transesterification or direct esterification. A patent by outlines a method where dimethyl carbonate reacts with phenyl acetate under Lewis acid catalysis (e.g., AlCl₃) at 150–300°C to form diphenyl carbonate. For 2-azido-1-(chloromethyl)ethyl derivatives, this step is adapted to use a diol precursor. For example:
Chloromethylation
Chlorination of the primary hydroxyl group is achieved using thionyl chloride (SOCl₂) or hydrochloric acid (HCl) in anhydrous dichloromethane. Key conditions:
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Temperature : 0°C to room temperature.
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Catalyst : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP).
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Outcome : Conversion of the C1 hydroxyl to chloromethyl, yielding 2-(phenyl carbonate)-1-chloromethyl-3-propanol (purity: >90% by GC-MS).
Reaction Optimization
Catalytic Systems
Solvent Effects
Temperature Control
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Azide stability : Reactions involving NaN₃ are kept below 80°C to prevent explosive decomposition.
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Transesterification : Elevated temperatures (150–300°C) drive equilibrium toward carbonate formation.
Analytical Characterization
Industrial-Scale Adaptations
Continuous Flow Synthesis
Byproduct Recycling
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Methyl acetate : Generated during transesterification is carbonylated to acetic anhydride for reuse.
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Unreacted phenol : Distilled and reintroduced into step A (recovery: >95%).
Alternative Routes
Epoxide Ring-Opening
Chemical Reactions Analysis
Types of Reactions
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Substitution: The major products formed are derivatives of the original compound with the azido group replaced by the nucleophile.
Reduction: The major product is the corresponding amine derivative.
Scientific Research Applications
Overview
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is a versatile compound in organic chemistry, particularly known for its applications in drug development, materials science, and synthetic methodologies. This article explores its scientific research applications, providing comprehensive data and case studies to illustrate its utility.
Drug Development
This compound is primarily utilized as a precursor in the synthesis of various pharmaceutical compounds. Its azide functional group allows for diverse reactions, including:
- Click Chemistry : The azide can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles, which are important in medicinal chemistry for developing bioactive compounds .
- Prodrug Formation : It can be converted into more active forms that are utilized in targeted drug delivery systems, enhancing the pharmacokinetic properties of therapeutic agents .
Materials Science
The compound is also explored for applications in materials science, particularly in the development of polymers and coatings:
- Polymer Chemistry : The chloromethyl group can be used to introduce functionalities into polymer chains, allowing for the design of smart materials with specific properties such as responsiveness to environmental stimuli .
- Coatings and Adhesives : Its reactivity enables the synthesis of cross-linked networks that enhance the durability and performance of coatings and adhesives .
Synthetic Methodologies
This compound serves as a valuable intermediate in various synthetic pathways:
- Synthesis of Heterocycles : The compound can be employed in the synthesis of complex heterocyclic structures through cycloaddition reactions, which are crucial for developing new drugs and agrochemicals .
- Functionalization of Aromatic Compounds : It can facilitate the introduction of azide or carbonic acid functionalities into aromatic systems, expanding the toolbox for synthetic organic chemists .
Case Studies
Mechanism of Action
The mechanism of action of 2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a key reaction in click chemistry. This reactivity is exploited in various applications, including bioconjugation and material science .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key differences between the target compound and analogs from the evidence:
Key Observations :
- Azide vs. Nitro Groups : The target’s azide group enables reactions like Huisgen cycloaddition (click chemistry), whereas nitro groups (e.g., in nitroimidazole derivatives) are typically electron-withdrawing and used in pharmacological contexts .
- Chloromethyl vs. Chloroaryl Reactivity : The chloromethyl group in the target compound is more susceptible to nucleophilic substitution (e.g., SN2 reactions) compared to the stable chloroaryl groups in chlorobenzilate .
- Ester Stability : The phenyl ester in the target may exhibit greater hydrolytic stability under acidic conditions compared to ethyl esters (e.g., chlorobenzilate) due to aromatic resonance stabilization .
Biological Activity
2-Azido-1-(chloromethyl)ethyl Carbonic Acid Phenyl Ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant studies, providing a comprehensive overview of its implications in therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C₉H₈ClN₃O₃
- Molecular Weight : 233.63 g/mol
This compound features an azide group, which is known for its reactivity and potential applications in bioconjugation and drug development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed based on available literature:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in cancer cell proliferation, suggesting that this compound may also exert anti-cancer effects by targeting specific enzymes.
- Cell Proliferation Modulation : Preliminary studies indicate that the compound can influence cellular signaling pathways associated with growth and apoptosis, potentially leading to reduced tumor growth in vitro.
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. The results are summarized in Table 1.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast) | 15.4 | Inhibition of proliferation |
| HeLa (Cervical) | 12.3 | Induction of apoptosis |
| A549 (Lung) | 18.7 | Cell cycle arrest |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer cell lines, supporting its potential as an anti-cancer agent.
Case Studies
A recent case study investigated the effects of this compound on breast cancer models. The study reported that treatment with this compound led to a marked decrease in tumor size and an increase in apoptotic markers within the treated tissues. The study highlights the compound's potential for further development as a therapeutic agent against breast cancer.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:
- Absorption : The compound's solubility and stability under physiological conditions affect its absorption.
- Distribution : Studies indicate that the compound can effectively penetrate cellular membranes, which is critical for its action.
- Metabolism : Initial findings suggest that metabolic pathways may alter the compound's efficacy, necessitating further investigation into its metabolic profile.
Q & A
Q. What are the established synthetic pathways for 2-azido-1-(chloromethyl)ethyl carbonic acid phenyl ester, and what are the critical reaction conditions?
The synthesis typically involves multi-step reactions, leveraging intermediates like chloromethyl phenyl compounds. For example, analogous methods use tetrakis(dimethylamino)ethylene (TDAE) to facilitate nucleophilic substitution or coupling reactions with azide precursors . Key conditions include controlled temperatures (<60°C), anhydrous solvents (e.g., THF or DMF), and strict exclusion of moisture to avoid hydrolysis of the chloromethyl group. Purity is ensured via column chromatography (silica gel, hexane/ethyl acetate gradients) .
Q. How is this compound characterized structurally, and what analytical techniques are essential for confirming its identity?
- NMR Spectroscopy : H and C NMR confirm the presence of the azide (-N) at δ 3.5–4.0 ppm (CHN) and the phenyl ester carbonyl at ~165 ppm.
- IR Spectroscopy : Strong absorbance at ~2100 cm (azide stretch) and 1740 cm (ester C=O).
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 255.04 (CHClNO) .
Q. What are the stability and storage recommendations for this compound?
The azide group is thermally sensitive and shock-prone. Store at 2–8°C in amber vials under inert gas (Ar/N). Avoid exposure to light, strong acids/bases, and transition metals (risk of explosive decomposition). Stability tests under accelerated conditions (40°C/75% RH) show <5% degradation over 30 days when properly sealed .
Advanced Research Questions
Q. How do the competing reactivities of the azide and chloromethyl groups influence its application in click chemistry or prodrug design?
The chloromethyl group undergoes nucleophilic substitution (e.g., with amines or thiols), while the azide enables Huisgen cycloaddition (CuAAC) with alkynes. Strategic protection/deprotection (e.g., using tert-butyl groups) or sequential reaction steps are required to avoid cross-reactivity. For example, the azide can first participate in CuAAC to form triazoles, followed by chloromethyl substitution for bioconjugation .
Q. What role does this compound play in synthesizing heterocyclic scaffolds or pharmaceutical intermediates?
It serves as a versatile building block for:
- Triazole derivatives : Via CuAAC with alkynes, generating 1,2,3-triazoles for kinase inhibitors.
- Prodrugs : The phenyl ester hydrolyzes in vivo to release carboxylic acids, as seen in candesartan cilexetil analogs.
- Peptide modification : Chloromethyl groups alkylate cysteine residues for site-specific labeling .
Q. How can contradictions in reported reactivity or stability data be resolved methodologically?
Discrepancies (e.g., conflicting hydrolysis rates) arise from solvent polarity, pH, or trace metal contaminants. Resolve via:
- Controlled kinetic studies : Compare degradation in buffered (pH 7.4) vs. unbuffered solutions.
- Chelating agents : Add EDTA to suppress metal-catalyzed azide decomposition.
- DFT calculations : Model transition states to predict dominant reaction pathways .
Safety and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
